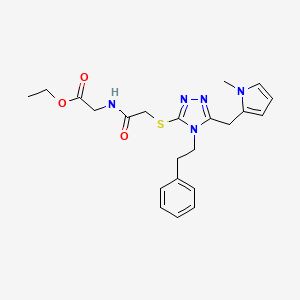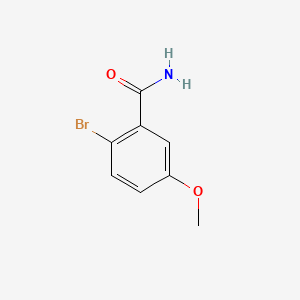![molecular formula C15H16ClNO2 B2811578 2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide CAS No. 879361-69-0](/img/structure/B2811578.png)
2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide” is a chemical compound with the CAS Number: 879361-69-0 . It has a molecular weight of 277.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16ClNO2/c1-17(15(18)9-16)10-11-3-4-13-8-14(19-2)6-5-12(13)7-11/h3-8H,9-10H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Toxicity :
- Chloroacetamide herbicides, closely related to the compound , have been extensively studied for their metabolism and toxicity. For instance, Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides in human and rat liver microsomes. The study focused on the metabolic activation pathway of these compounds, leading to carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000).
Catalytic Methylation in Drug Synthesis :
- The compound 2-methoxynaphthalene, structurally related to the queried chemical, has been utilized in catalytic methylation processes. Yadav and Salunke (2013) explored the use of calcined-hydrotalcite supported on hexagonal mesoporous silica for the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, an intermediate in the production of the drug naproxen (Yadav & Salunke, 2013).
Synthesis of N-Methoxy-N-methyl-amide Functionality :
- The synthesis of α,β-unsaturated N-methoxy-N-methyl-amide structural units, derived from chemicals like 2-chloro-N-methoxy-N-methylacetamide, has been a subject of research. Manjunath, Sane, and Aidhen (2006) developed a new reagent for synthesizing this structural unit, which is important in various chemical applications (Manjunath, Sane, & Aidhen, 2006).
Antibacterial Activity of Related Compounds :
- Compounds like 2-(6-methoxynaphthalen-2-yl)propionic acid have been synthesized and evaluated for antibacterial activity against various bacteria, illustrating the potential medical applications of these chemical structures (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
Analytical Applications in Chromatography :
- The use of derivatives like 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as fluorogenic labelling agents for high-performance liquid chromatography highlights the analytical chemistry applications of these compounds (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Hazard statements include H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-17(15(18)9-16)10-11-3-4-13-8-14(19-2)6-5-12(13)7-11/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLXQFITTWILLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

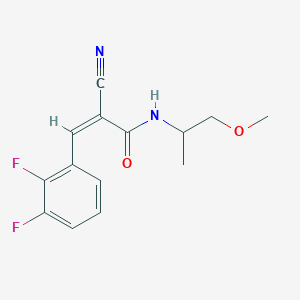
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2811499.png)
![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)
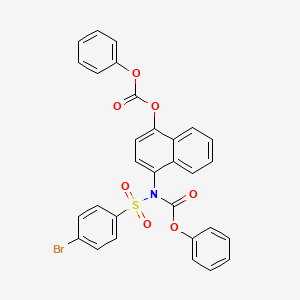
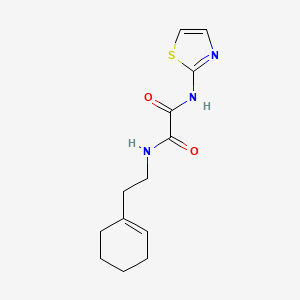
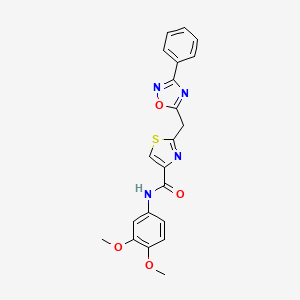
![1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine](/img/structure/B2811507.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2811508.png)
![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2811510.png)
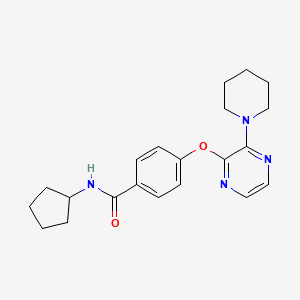

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)
